Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 6-chloro-3-methoxypicolinate (CAS 175965-90-9)
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 6-chloro-3-methoxypicolinate (CAS 175965-90-9)
Executive Summary
Methyl 6-chloro-3-methoxypicolinate (CAS 175965-90-9) is a highly versatile, functionalized pyridine derivative ester that serves as a privileged building block in advanced organic synthesis[1]. Characterized by its orthogonal reactive sites—a chloro group at C6, a methoxy group at C3, and a methyl ester at C2—this compound acts as a critical precursor for complex heterocyclic scaffolds. In pharmaceutical development, it is instrumental in synthesizing tricyclic lactams that function as positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor subtype 1 (M1), offering therapeutic potential for Alzheimer's disease and schizophrenia[1]. In agrochemistry, it is a foundational intermediate for broad-spectrum picolinate herbicides[2].
As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous mechanistic understanding of the compound's properties, handling requirements, and a field-validated protocol for its functionalization.
Physicochemical & Structural Properties
Understanding the baseline quantitative properties of Methyl 6-chloro-3-methoxypicolinate is essential for predicting its behavior in biphasic reactions, chromatographic separations, and computational modeling (e.g., Density Functional Theory for regioselectivity)[3].
| Property | Value | Scientific Significance |
| Molecular Formula | C8H8ClNO3 | Dictates mass balance and stoichiometric calculations[1]. |
| Molecular Weight | 201.61 g/mol | Standard parameter for molarity and yield determination[1]. |
| Monoisotopic Mass | 201.01927 Da | Critical for high-resolution mass spectrometry (HRMS) validation[4]. |
| SMILES String | COC1=C(N=C(C=C1)Cl)C(=O)OC | Enables computational molecular mechanics and dynamics simulations[4]. |
| Predicted XlogP | 2.0 | Indicates moderate lipophilicity, requiring biphasic conditions for highly polar reagents[4]. |
| Structural Motif | Pyridine-2-carboxylate | Acts as a bidentate chelating agent scaffold for transition metal catalysts[3]. |
Mechanistic Role in Synthetic Chemistry
The strategic value of Methyl 6-chloro-3-methoxypicolinate lies in its susceptibility to both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. The electron-withdrawing nature of the pyridine nitrogen and the C2 ester activates the C6 position, making the chlorine atom highly labile for Suzuki-Miyaura or Buchwald-Hartwig couplings[1].
Furthermore, the pyridine nitrogen can be oxidized to a pyridine N-oxide. This transformation temporarily reverses the electronic character of the ring, allowing for electrophilic substitution (e.g., regioselective chlorination at the C4 position) to generate advanced intermediates like Methyl 4,6-dichloro-3-methoxypicolinate, a direct precursor to modern herbicides[2].
Pathway Visualization
The following diagram illustrates the divergent synthetic utility of the compound, mapping its transformation from a raw building block to advanced therapeutic and agrochemical agents.
Synthetic pathways of Methyl 6-chloro-3-methoxypicolinate in drug and agrochemical development.
Validated Experimental Protocol: Microwave-Assisted N-Oxidation
To functionalize the C4 position, the pyridine ring must first be activated via N-oxidation. The following protocol leverages in situ generated trifluoroperacetic acid under microwave irradiation, a method proven to overcome the steric and electronic deactivation inherent to this scaffold[2].
Objective: Synthesis of the pyridine N-oxide intermediate for downstream C4-functionalization.
Reagents:
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Methyl 6-chloro-3-methoxypicolinate (4.0 g, 20 mmol)
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Urea hydrogen peroxide complex (UHP, 4.0 g, 43 mmol)
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Trifluoroacetic anhydride (TFAA, 5.6 mL)
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Dry Chloroform (CHCl₃, 20 mL)
Step-by-Step Methodology & Causality:
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Solvation and Thermal Control: Dissolve 4.0 g of Methyl 6-chloro-3-methoxypicolinate in 20 mL of dry CHCl₃ within a heavy-walled, microwave-safe reaction vessel. Cool the mixture strictly to 0–5 °C using an ice bath[2].
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Causality: Chilling the substrate prior to oxidant addition is critical. The subsequent formation of trifluoroperacetic acid is highly exothermic; failure to control the initial temperature leads to premature decomposition of the peracid and dangerous thermal runaway.
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Solid Oxidant Addition: Add 4.0 g of UHP complex to the chilled solution[2].
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Causality: UHP is utilized as a stable, solid source of anhydrous H₂O₂. Excluding water is mandatory, as aqueous H₂O₂ would aggressively hydrolyze the TFAA before it can form the required peracid.
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In Situ Peracid Generation: Slowly add 5.6 mL of TFAA in dropwise portions while maintaining the internal temperature at 0–5 °C[2].
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Causality: TFAA reacts with UHP to generate trifluoroperacetic acid in situ. This highly electrophilic oxygen source is thermodynamically required to oxidize the electron-deficient pyridine nitrogen, which is deactivated by the adjacent C2 ester and C6 chlorine.
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Microwave Irradiation and Phase Dynamics: Seal the vessel and transfer it to a microwave reactor (e.g., Biotage). Heat the mixture at 100 °C for 4 hours with vigorous magnetic stirring [2].
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Causality: The reaction mixture is inherently biphasic. Vigorous stirring is the self-validating mechanism here; it ensures continuous phase transfer of the peracid into the organic layer. Without maximum agitation, the reaction will stall, and unreacted peracid may pool, creating a safety hazard. Microwave heating provides the rapid, uniform energy required to drive this sterically hindered reaction to completion.
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Workup and Isolation: Cool the vessel to room temperature. Partition the mixture between Ethyl Acetate (EtOAc) and H₂O. Wash the organic phase twice with H₂O, dry over anhydrous Na₂SO₄, and concentrate under vacuum[2].
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Causality: The aqueous wash effectively quenches the reaction by hydrolyzing residual peracid and dissolving the water-soluble urea byproduct. The resulting crude N-oxide remains in the organic phase, ready for subsequent Kugelrohr distillation or direct regioselective chlorination.
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Safety, Handling, and Analytical Standards
GHS Hazard Classification
Methyl 6-chloro-3-methoxypicolinate is a highly bioactive intermediate and must be handled with strict laboratory safety protocols. It is classified under GHS as an Acute Toxicity Category 3 agent across all exposure routes[5]:
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H301: Toxic if swallowed.
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H311: Toxic in contact with skin.
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H331: Toxic if inhaled.
Handling Requirements: All manipulations, especially weighing and transferring, must be conducted inside a certified fume hood. Personnel must wear impervious clothing, chemical-resistant gloves, and safety goggles[5]. Storage should be in a tightly sealed container at 2–8 °C, away from direct sunlight and sources of ignition[5].
Analytical Validation
To verify the integrity of the starting material or the success of the N-oxidation protocol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is required[3]. The disappearance of the characteristic pyridine proton shifts and the downfield shift of the C6 carbon signal serve as reliable indicators of successful N-oxidation prior to downstream processing.
References
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Methyl 6-chloro-3-methoxypicolinate (C8H8ClNO3) - PubChemLite Université du Luxembourg (LCSB) URL:[Link]
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(12) Patent Application Publication (10) Pub. No.: US 2013/0005574 A1 Google Patents / Googleapis URL:[Link]
Sources
- 1. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - Methyl 6-chloro-3-methoxypicolinate (C8H8ClNO3) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
